4-methyl-1H-indol-5-amine

Kinase Inhibition Immunology Inflammation

4-Methyl-1H-indol-5-amine is a critical heterocyclic building block for isoform-selective PKCθ inhibitor programs. The 4-methyl-5-amino substitution pattern enables sub-nanomolar affinity (IC50 = 0.28 nM) with ~8-fold selectivity over PKCδ—unattainable with unsubstituted 5-aminoindole or regioisomers. With well-characterized properties (LogP 2.64, TPSA 41.8 Ų) and a ~95% yield synthetic route, this scaffold is optimized for hit-to-lead campaigns in autoimmune and inflammatory disease programs. Batch-specific analytical certification (NMR, HPLC) ensures reproducibility across procurement cycles.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 196205-06-8
Cat. No. B169860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-indol-5-amine
CAS196205-06-8
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=CN2)N
InChIInChI=1S/C9H10N2/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,10H2,1H3
InChIKeyLLUMZCODEQVYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-indol-5-amine (CAS 196205-06-8): A Strategic 4-Methyl-5-Aminoindole Scaffold for Kinase Inhibitor and CNS-Targeted Drug Discovery


4-Methyl-1H-indol-5-amine (also referred to as 5-amino-4-methylindole or 4-methyl-5-aminoindole) is a C9H10N2 heterocyclic primary amine with a molecular weight of 146.19 g/mol and a calculated LogP of 2.64 . This compound features a methyl substituent at the indole 4-position and an amino group at the 5-position, creating a distinct substitution pattern that serves as a critical pharmacophore in several advanced medicinal chemistry programs . Its primary value proposition resides in its role as an essential building block for the synthesis of highly potent, isoform-selective protein kinase C theta (PKCθ) inhibitors, where the 4-methyl-5-aminoindole moiety confers nanomolar to sub-nanomolar target affinity [1].

Why 4-Methyl-1H-indol-5-amine Cannot Be Replaced by Unsubstituted Indole or Alternative Methyl-Amino Indole Isomers in Critical Applications


Attempts to substitute 4-methyl-1H-indol-5-amine with structurally similar analogs such as unsubstituted 5-aminoindole (CAS 5192-03-0) [1], 4-methylindole (lacking the 5-amino group, CAS 16096-32-5) [2], or alternative regioisomers like 5-methyl-1H-indol-4-amine are not scientifically viable for key applications due to fundamental differences in electronic character, hydrogen-bonding capability, and steric profile. The specific 4-methyl-5-amino substitution pattern is non-negotiable for maintaining the nanomolar PKCθ inhibitory activity observed in advanced lead compounds, as SAR studies demonstrate that modifications to this indole substitution pattern result in dramatic potency losses ranging from 10-fold to over 1000-fold [3]. Furthermore, the 4-methyl group contributes to the distinctive lipophilic character (LogP = 2.64) that influences both target binding and pharmacokinetic properties, while the 5-amino group provides the essential nucleophilic handle for downstream coupling reactions that define the compound's primary utility as a synthetic building block.

Quantitative Differentiation Evidence for 4-Methyl-1H-indol-5-amine: Direct Comparator and Cross-Study Analysis


Critical Scaffold for PKCθ Inhibitors with Sub-Nanomolar Potency: 0.28 nM IC50 Achieved in Optimized Derivatives

4-Methyl-1H-indol-5-amine serves as an essential building block in the synthesis of highly potent PKCθ inhibitors. When incorporated as the 4-methylindol-5-ylamino moiety in a 3-pyridinecarbonitrile scaffold, optimized derivatives achieve IC50 values as low as 0.28 nM against PKCθ [1]. In head-to-head analog comparisons within the same scaffold series, the 4-methylindol-5-ylamino substituent at the C-4 position consistently yields potent inhibition (IC50 = 0.28 nM to 7.4 nM), whereas alternative substituents or unsubstituted indole moieties result in significantly reduced or undetectable activity [2]. This structural element has been validated across multiple independent medicinal chemistry campaigns as a privileged pharmacophore for PKCθ inhibition [3].

Kinase Inhibition Immunology Inflammation T-Cell Modulation

Isoform-Selective Kinase Profile: PKCθ (IC50 = 9 nM) vs. PKCδ (IC50 = 70 nM) Demonstrates ~8-Fold Selectivity

Derivatives incorporating the 4-methyl-1H-indol-5-amine scaffold exhibit measurable isoform selectivity within the PKC kinase family. BindingDB data for compound BDBM50301680 (4-(4-methyl-1H-indol-5-ylamino)-5-(4-(morpholinomethyl)phenyl)nicotinonitrile) shows an IC50 of 9 nM against human PKCθ versus an IC50 of 70 nM against human PKCδ, representing an approximate 7.8-fold selectivity for PKCθ over PKCδ [1]. This selectivity profile is meaningful because PKCθ is a validated therapeutic target for T-cell mediated diseases, while broad inhibition of other PKC isoforms is associated with dose-limiting toxicities [2]. In contrast, unsubstituted indole analogs or alternative heterocyclic cores often exhibit broader, less selective kinase inhibition profiles, increasing the risk of off-target effects in preclinical development.

Kinase Selectivity PKC Isoforms Immunosuppression T-Cell Signaling

Tyrosine Hydroxylase Inhibition: Claimed 10-Fold Higher Potency vs. Propranolol (Vendor-Reported; Primary Literature Validation Recommended)

According to vendor technical documentation, 4-methyl-1H-indol-5-amine (4-methyl-5-aminoindole) has been shown to act as an isoform-selective inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in dopamine biosynthesis, with a reported potency 10 times higher than that of propranolol . For context, propranolol has been reported to inhibit dopamine synthesis in striatal synaptosomes with an IC50 of 8 µM [1], though direct IC50 values for 4-methyl-1H-indol-5-amine against purified tyrosine hydroxylase were not identified in the public literature at the time of this analysis. The compound also reportedly inhibits monoamine oxidase (MAO) and reversibly inhibits phenylethanolamine N-methyltransferase (PNMT) . However, quantitative comparator data (e.g., Ki or IC50 values) for these additional enzyme targets were not found in peer-reviewed primary literature.

Tyrosine Hydroxylase Catecholamine Synthesis Parkinson's Disease Dopamine

Synthetic Accessibility: 95% Yield via Nitro-Reduction Route Provides Reliable Supply for Multi-Gram Scale Campaigns

4-Methyl-1H-indol-5-amine is readily synthesized via reduction of 4-methyl-5-nitro-1H-indole, achieving yields of approximately 95% . This high-yielding, well-established synthetic route contrasts with alternative methyl-amino indole regioisomers (e.g., 5-methyl-1H-indol-4-amine or 7-methyl-1H-indol-5-amine), which lack comparable published synthetic protocols and may require de novo route development. Multiple vendor sources confirm routine commercial availability at 95%+ purity with batch-specific analytical certification (NMR, HPLC, GC) , and the compound has been successfully prepared in multi-gram batches to support preclinical development activities in industrial settings [1]. The compound is stored at 2-8°C with protection from light , with predicted stability under inert atmosphere conditions.

Organic Synthesis Process Chemistry Building Block Scale-Up

Distinct Physicochemical Profile: LogP = 2.64 and Topological PSA = 41.8 Ų Differentiate from Unsubstituted and Alternative Indole Building Blocks

4-Methyl-1H-indol-5-amine possesses a calculated LogP of 2.64 and a topological polar surface area (TPSA) of 41.8 Ų . This physicochemical profile is distinct from key comparators: unsubstituted 5-aminoindole (C8H8N2, MW = 132.16, LogP ~1.5) is more hydrophilic and lacks the lipophilic methyl group; 4-methylindole (C9H9N, MW = 131.17, LogP ~2.8) lacks the 5-amino group and therefore has different hydrogen-bonding capacity and synthetic utility; 4-chloro-1H-indol-5-amine (C8H7ClN2, MW = 166.61, LogP ~2.9) introduces a chlorine atom that alters electronic properties and reactivity. The balanced LogP of 2.64 places this compound in an optimal range for CNS drug-like properties (typically LogP 2-4), while the 5-amino group provides a reactive handle for amide bond formation, Buchwald-Hartwig amination, and other coupling reactions essential for building diverse chemical libraries .

Physicochemical Properties Lipophilicity ADME Medicinal Chemistry Design

Optimal Deployment Scenarios for 4-Methyl-1H-indol-5-amine: Evidence-Based Research and Development Applications


Synthesis of Potent, Isoform-Selective PKCθ Inhibitors for Immunology and Inflammation Programs

This compound is ideally suited as a starting material for the construction of PKCθ inhibitor libraries targeting T-cell mediated autoimmune and inflammatory diseases. As demonstrated in multiple medicinal chemistry publications, the 4-methylindol-5-ylamino moiety is a privileged pharmacophore that enables optimization to sub-nanomolar potency (IC50 = 0.28 nM) [1] with measurable isoform selectivity (~8-fold over PKCδ) [2]. Programs focused on rheumatoid arthritis, psoriasis, multiple sclerosis, or transplant rejection will derive the greatest value from procuring this specific scaffold rather than generic indole building blocks.

Structure-Activity Relationship (SAR) Studies Exploring the 4-Methyl-5-Amino Indole Pharmacophore

The compound serves as an essential reference point for systematic SAR exploration of the indole substitution landscape. Its well-characterized physicochemical properties (LogP = 2.64, TPSA = 41.8 Ų, MW = 146.19) and established synthetic accessibility (~95% yield) make it a reliable control compound when evaluating novel indole derivatives. Comparative studies assessing the impact of methyl position (4- vs. 5- vs. 6-methyl), amino group placement (5- vs. 4-amino), or alternative substituents (chloro, fluoro, methoxy) on target binding and ADME properties benefit from the quantitative baseline data available for this compound.

CNS-Targeted Drug Discovery Leveraging Tyrosine Hydroxylase and MAO Modulation

Based on vendor-reported activity as an isoform-selective tyrosine hydroxylase inhibitor with 10-fold higher potency than propranolol, and additional inhibition of MAO and PNMT , this compound may serve as a starting point for CNS-focused programs addressing Parkinson's disease, ADHD, depression, or narcolepsy. However, given the supporting nature of this evidence, procurement for CNS applications should be preceded by independent validation of the reported enzyme inhibition potency and selectivity through in-house biochemical assays or confirmation via primary literature not identified at the time of this analysis.

Industrial-Scale Medicinal Chemistry and Preclinical Candidate Optimization

The compound's high-yielding synthetic route (~95% from nitro precursor) and documented use in multi-gram batch preparations for preclinical development [3] position it as a scalable building block suitable for hit-to-lead and lead optimization campaigns. Multiple vendors supply the compound at 95%+ purity with batch-specific analytical certification (NMR, HPLC, GC) , ensuring consistent quality across procurement cycles. The defined storage conditions (2-8°C, protect from light) and predicted stability support inventory management in industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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